6-Methoxy-1-pyrenol
Overview
Description
6-Methoxy-1-pyrenol is an organic compound with the molecular formula C₁₇H₁₂O₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-pyrenol typically involves the methoxylation of 1-pyrenol. One common method is the reaction of 1-pyrenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of a methoxy intermediate, which is then converted to this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-pyrenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated pyrene derivatives.
Reduction: Hydroxy derivatives of this compound.
Substitution: Halogenated, nitrated, or alkylated pyrene derivatives.
Scientific Research Applications
6-Methoxy-1-pyrenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-pyrenol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins and enzymes, modulating their activity. The specific pathways involved depend on the context of its application, such as its use as a fluorescent probe or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-6-methoxypyrene: A closely related compound with similar structural properties.
6-Methoxypyrene: Another derivative of pyrene with a methoxy group at a different position.
1-Pyrenol: The parent compound of 6-Methoxy-1-pyrenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group at the 6-position enhances its solubility and reactivity compared to other pyrene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-methoxypyren-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c1-19-15-9-5-11-2-6-12-14(18)8-4-10-3-7-13(15)17(11)16(10)12/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKRJLKWHAGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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